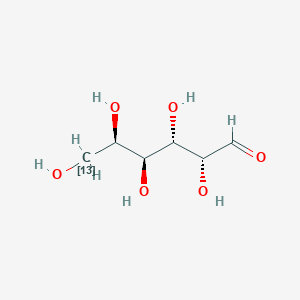
D-Galactose-13C-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-13C-5, also known as D-(+)-Galactose-13C-5, is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-13C-5 is synthesized by incorporating carbon-13 into D-Galactose. The preparation involves the use of stable heavy isotopes of carbon. The synthetic route typically includes the following steps:
Starting Material: The process begins with the selection of a suitable precursor, often a compound containing carbon-13.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including oxidation, reduction, and substitution, to incorporate the carbon-13 isotope into the D-Galactose structure.
Purification: The final product is purified using techniques such as ion-exchange chromatography to ensure high purity and isotopic enrichment
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often supplied in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-13C-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: D-Galactonic acid
Reduction: D-Galactitol
Substitution: Various substituted galactose derivatives.
Scientific Research Applications
D-Galactose-13C-5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes involving galactose, such as glycosylation.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of galactose-containing drugs.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
D-Galactose-13C-5 exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridyltransferase. The incorporation of carbon-13 allows for the tracking and quantitation of metabolic processes using techniques like mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
D-Galactose-13C-6: Another isotope-labeled form of D-Galactose with six carbon-13 atoms.
D-Glucose-13C-6: A labeled form of glucose used in similar metabolic studies.
D-Arabinose-1-13C: A labeled form of arabinose used in carbohydrate metabolism research .
Uniqueness
D-Galactose-13C-5 is unique due to its specific labeling pattern, which allows for detailed studies of galactose metabolism. Its use as a tracer provides valuable insights into the metabolic pathways and mechanisms involving galactose, making it a crucial tool in various research fields .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-ZAHPDWKSSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


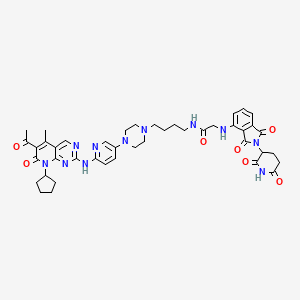
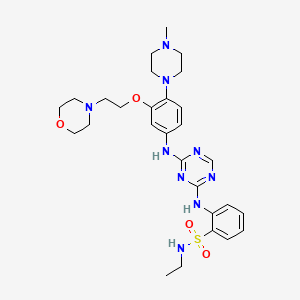
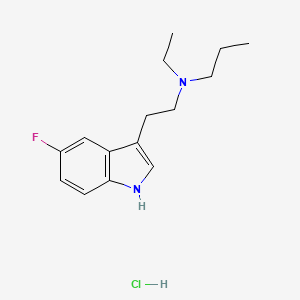

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
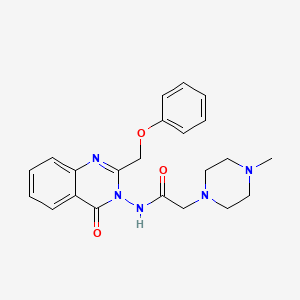
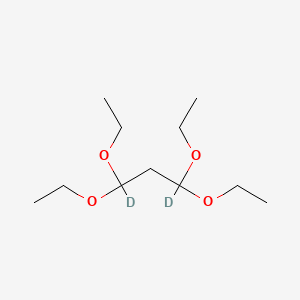

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
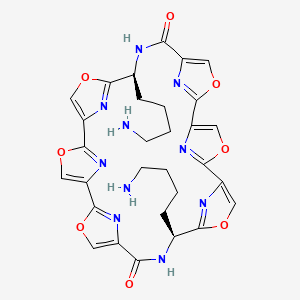

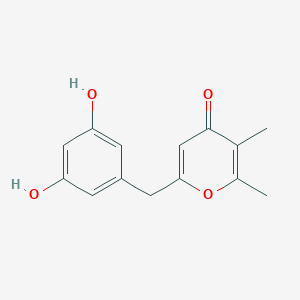

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
